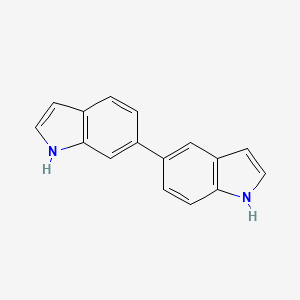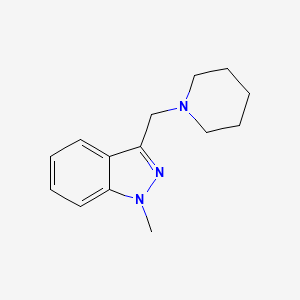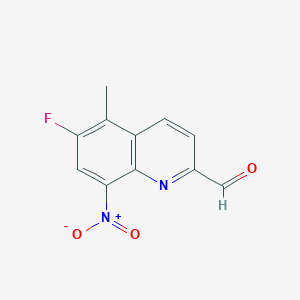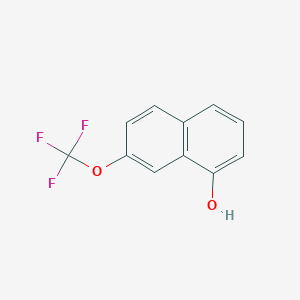
5,6'-Bi-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1’H-5,6’-Biindole is a heterocyclic compound consisting of two indole units connected at the 5 and 6 positions Indole derivatives are significant in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1’H-5,6’-Biindole can be synthesized through several methods. One common approach is the Madelung indole synthesis, which involves the cyclization of N,N’-bis-formyl-o-tolidine under strong basic conditions and high temperatures (350°C) to produce the dimeric indole . Another method involves the reaction of indole derivatives with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions .
Industrial Production Methods: Industrial production of 1H,1’H-5,6’-Biindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-5,6’-Biindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C2 and C3 positions of the indole rings.
Common Reagents and Conditions:
Oxidation: Reagents like cerium(IV) ammonium nitrate (CAN) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,1’H-5,6’-Biindole has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1H,1’H-5,6’-Biindole exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
5,5’-Biindole: Another dimeric indole compound with similar structural features.
3,3’-Biindole-2,2’(1H,1’H)-dione: Known for its nonlinear optical properties.
1,1’-Dimethyl-2’,3’-dihydro-1H,1’H-2,3’-biindole: A derivative with unique reactivity due to its methyl groups.
Uniqueness: 1H,1’H-5,6’-Biindole is unique due to its specific connectivity at the 5 and 6 positions, which imparts distinct chemical and biological properties compared to other biindole derivatives
Properties
CAS No. |
341023-06-1 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-(1H-indol-6-yl)-1H-indole |
InChI |
InChI=1S/C16H12N2/c1-2-13(10-16-11(1)5-7-18-16)12-3-4-15-14(9-12)6-8-17-15/h1-10,17-18H |
InChI Key |
UWKFRZWDZQVPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)

![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)






![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)
